{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl
Description
{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a boron atom bonded to a hydroxy group and a phenyl group substituted with an oxazole ring, making it a versatile molecule for synthetic and research purposes.
Properties
CAS No. |
872495-60-8 |
|---|---|
Molecular Formula |
C13H15BNO2 |
Molecular Weight |
228.08 g/mol |
InChI |
InChI=1S/C13H15BNO2/c1-13(2)9-17-12(15-13)11-5-3-10(4-6-11)7-8-14-16/h3-8,16H,9H2,1-2H3 |
InChI Key |
XYNILTAUTQMLRS-UHFFFAOYSA-N |
Canonical SMILES |
[B](C=CC1=CC=C(C=C1)C2=NC(CO2)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Boron Moiety: The boron atom is incorporated through a hydroboration reaction, where a boron-containing reagent reacts with an alkyne or alkene precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic structure.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Bioconjugation: The boron moiety allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Drug Delivery: Its unique structure can be utilized to design drug delivery systems that target specific cells or tissues.
Medicine
Diagnostics: Use in diagnostic imaging techniques, such as boron neutron capture therapy (BNCT) for cancer.
Industry
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism by which {2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl exerts its effects involves interactions with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, leading to the modulation of biological pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
Cresol: A group of methylphenols with comparable aromatic properties.
Interhalogen Compounds: Molecules containing different halogen atoms, exhibiting unique reactivity.
Uniqueness
{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl stands out due to its combination of a boron atom, an oxazole ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
